异丙基环丙烷磺酸酯

描述

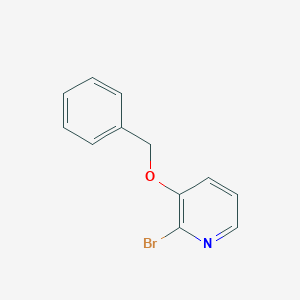

Isopropyl cyclopropanesulfonate is a chemical compound with the molecular formula C6H12O3S . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of Isopropyl cyclopropanesulfonate includes a three-membered cyclopropane ring and a sulfonate group . The molecule has a molecular weight of 164.23 .Physical And Chemical Properties Analysis

Isopropyl cyclopropanesulfonate is a white to yellow to brown powder or crystals or liquid . It has a molecular weight of 164.23 and a molecular formula of C6H12O3S .科学研究应用

1. 合成应用

异丙基环丙烷磺酸酯及其衍生物在各种化合物的合成中起着重要作用。例如,它用于电子亏化烯烃的双甲基环丙烷化反应,导致双甲基环丙烷化合物的产生 (Edwards et al., 2008)。此外,相关化合物异丙基二苯基硫烷与γ-烯氧基αβ-不饱和酯反应,产生γ-烯氧基环丙烷羧酸酯,这对于高效杀虫剂德尔塔美施的对映选择性合成至关重要 (Krief & Dumont, 1988)。

2. 酯化反应中的催化活性

异丙基环丙烷磺酸酯还用于催化,特别是在氯乙酸与异丙醇的酯化反应中。研究表明,像甲磺酸铈和甲磺酸锌这样的催化剂可以增强异丙基氯乙酸酯的酯化产率,展示了异丙基环丙烷磺酸酯相关化合物在催化中的潜力 (Su Ting-ting, 2004); (Ma et al., 2006)。

3. 分子结构和旋转研究

对与异丙基环丙烷磺酸酯具有结构相似性的异丙基醛的研究揭示了这些化合物的分子结构和内部旋转的见解。研究表明,这些分子中主要存在 gauche 构象,为其分子动力学提供了宝贵信息 (Bartell & Guillory, 1965)。

4. 芳基磺酰基取代化合物的反应性

对与异丙基环丙烷磺酸酯相关的芳基磺酰基取代环丙烯的研究表明,软亲核试剂容易加到活化的π键上,导致各种取代环丙烷的产生。这表明了这类化合物的高反应性和合成应用潜力 (Padwa & Wannamaker, 1991)。

5. 药物释放系统中的作用

在制药领域,与异丙基环丙烷磺酸酯相关的化合物已在药物释放系统中得到探索。例如,可能包含异丙基基团的磺化葡聚糖微球已用于纤维素醋酸丁酯微囊中,用于自主推进的药物释放,展示了这些化合物在先进药物递送技术中的潜力 (Fundueanu et al., 2005)。

安全和危害

Isopropyl cyclopropanesulfonate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, immediate measures such as washing off with soap and plenty of water (for skin contact) or rinsing with water for at least 15 minutes (for eye contact) should be taken .

作用机制

Target of Action

Isopropyl cyclopropanesulfonate is a complex compound with a unique structure. Cyclopropane-containing compounds are known to interact with various biological targets due to their conformational rigidity .

Mode of Action

Cyclopropane, a component of this compound, is known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of Isopropyl cyclopropanesulfonate with its targets.

Biochemical Pathways

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines . They can be involved in various enzymatic reactions and biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16423 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could suggest potential therapeutic applications.

Action Environment

It’s known that the compound should be stored in a freezer, under -20°c , suggesting that temperature could influence its stability.

属性

IUPAC Name |

propan-2-yl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLHDJNYNCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl cyclopropanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)

![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)